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molecular formula C8H16N2 B1285684 1-Cyclopropylpiperidin-4-amine CAS No. 62813-02-9

1-Cyclopropylpiperidin-4-amine

Cat. No. B1285684
M. Wt: 140.23 g/mol
InChI Key: XQRNOQYMHPJDCY-UHFFFAOYSA-N
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Patent
US07709471B2

Procedure details

N-benzyl-1-cyclopropyl-piperidin-4-amine (Intermediate 25; 2.3 g 10 mmol), 10% Palladium on Carbon (230 mg) and Methanol (230 mL) were combined and heated with stirring at 30° C. under Hydrogen at 5 bar pressure for 16 hours.
Name
N-benzyl-1-cyclopropyl-piperidin-4-amine
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Intermediate 25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
230 mg
Type
catalyst
Reaction Step Three
Quantity
230 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([NH:8][CH:9]1[CH2:14][CH2:13][N:12]([CH:15]2[CH2:17][CH2:16]2)[CH2:11][CH2:10]1)C1C=CC=CC=1>[Pd].CO>[CH:15]1([N:12]2[CH2:13][CH2:14][CH:9]([NH2:8])[CH2:10][CH2:11]2)[CH2:17][CH2:16]1

Inputs

Step One
Name
N-benzyl-1-cyclopropyl-piperidin-4-amine
Quantity
2.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1CCN(CC1)C1CC1
Step Two
Name
Intermediate 25
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1CCN(CC1)C1CC1
Step Three
Name
Quantity
230 mg
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
230 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
with stirring at 30° C. under Hydrogen at 5 bar pressure for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C1(CC1)N1CCC(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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